N-[4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-2-pyridyl]propionamide
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Overview
Description
N-[4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-2-pyridyl]propionamide is a complex organic compound that features a thiazole ring, a pyridine ring, and a chlorophenyl group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-2-pyridyl]propionamide typically involves the formation of the thiazole ring followed by the introduction of the chlorophenyl and pyridyl groups. One common method involves the reaction of 2-ethyl-1,3-thiazole-5-carboxylic acid with 3-chlorobenzylamine under appropriate conditions to form the intermediate. This intermediate is then reacted with 2-bromopyridine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents that facilitate the reactions while minimizing by-products is crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-[4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-2-pyridyl]propionamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under strong oxidizing conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Substitution: Sodium hydroxide (NaOH) or other strong bases.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-2-pyridyl]propionamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The chlorophenyl group may enhance the compound’s binding affinity to its target, while the pyridyl group can facilitate its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- N-(4-chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide
Uniqueness
N-[4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-2-pyridyl]propionamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. The presence of the thiazole ring, chlorophenyl group, and pyridyl group in a single molecule allows for versatile interactions with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
365429-21-6 |
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Molecular Formula |
C19H18ClN3OS |
Molecular Weight |
371.9 g/mol |
IUPAC Name |
N-[4-[4-(3-chlorophenyl)-2-ethyl-1,3-thiazol-5-yl]pyridin-2-yl]propanamide |
InChI |
InChI=1S/C19H18ClN3OS/c1-3-16(24)22-15-11-13(8-9-21-15)19-18(23-17(4-2)25-19)12-6-5-7-14(20)10-12/h5-11H,3-4H2,1-2H3,(H,21,22,24) |
InChI Key |
DGEORHVOUMRVML-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=C(S1)C2=CC(=NC=C2)NC(=O)CC)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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